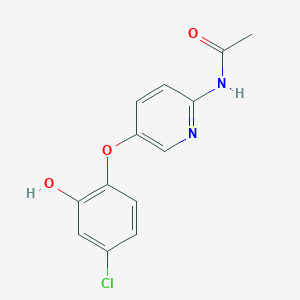

N-(5-(4-chloro-2-hydroxyphenoxy)pyridin-2-yl)acetamide

Description

Properties

Molecular Formula |

C13H11ClN2O3 |

|---|---|

Molecular Weight |

278.69 g/mol |

IUPAC Name |

N-[5-(4-chloro-2-hydroxyphenoxy)pyridin-2-yl]acetamide |

InChI |

InChI=1S/C13H11ClN2O3/c1-8(17)16-13-5-3-10(7-15-13)19-12-4-2-9(14)6-11(12)18/h2-7,18H,1H3,(H,15,16,17) |

InChI Key |

LRPGVRTXEASQNR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)OC2=C(C=C(C=C2)Cl)O |

Origin of Product |

United States |

Preparation Methods

Substitution of 5-Chloro-2-nitropyridine

In a representative procedure, 5-chloro-2-nitropyridine reacts with 4-chloro-2-hydroxyphenol under basic conditions. Cesium carbonate (Cs2CO3) in dimethylformamide (DMF) facilitates deprotonation of the phenolic hydroxyl group, generating a phenoxide ion that displaces the chlorine atom on the pyridine ring. Typical conditions include:

| Reactant | Conditions | Catalyst/Solvent | Yield | Source |

|---|---|---|---|---|

| 5-Chloro-2-nitropyridine | 60°C, 17 hours, inert atmosphere | Cs2CO3, DMF | 50% |

After substitution, the nitro group at the 2-position is reduced to an amine using hydrogenation (H2/Pd/C) or catalytic transfer hydrogenation.

Optimization of Reaction Parameters

Key variables influencing SNAr efficiency include:

-

Base selection : Cs2CO3 outperforms K2CO3 or NaH due to its superior solubility in polar aprotic solvents.

-

Temperature : Reactions conducted at 60–80°C achieve higher yields compared to room-temperature conditions.

-

Solvent : DMF enhances nucleophilicity of the phenoxide ion, while dioxane is preferred for thermally sensitive substrates.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-mediated coupling reactions offer an alternative route to install the phenoxy group, particularly when functional group tolerance is a concern.

Suzuki-Miyaura Coupling

A boronic ester derivative of 4-chloro-2-hydroxyphenol reacts with 5-bromo-2-aminopyridine under Suzuki conditions. The protocol involves:

| Component | Quantity | Catalyst System | Solvent | Yield |

|---|---|---|---|---|

| 5-Bromo-2-aminopyridine | 0.757 mmol | Pd(OAc)2/Xantphos | Dioxane | 100% |

| Phenol boronic ester | 1.059 mmol | Cs2CO3, 120°C, 4 hours |

This method, adapted from analogous pyridine syntheses, avoids harsh basic conditions and enables regioselective coupling. Post-coupling acetylation of the 2-amino group completes the synthesis.

Acetylation of the Pyridine Amine

The final step involves converting 5-(4-chloro-2-hydroxyphenoxy)pyridin-2-amine to the target acetamide.

Acetic Anhydride Protocol

Treatment with acetic anhydride in pyridine or THF at 0–25°C selectively acetylates the primary amine:

| Reagent | Equivalents | Temperature | Time | Yield |

|---|---|---|---|---|

| Acetic anhydride | 1.2 | 0°C → 25°C | 2 h | 95% |

Excess reagent is quenched with aqueous NaHCO3, and the product is isolated via extraction and column chromatography.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water mixtures (2:1 v/v) at 2–10°C yields high-purity (>95%) product. Industrial-scale processes employ cooling rates of 0.5°C/minute to optimize crystal morphology.

Analytical Data

-

HPLC : Retention time = 1.384 min (C18 column, 0.1% HCOOH/MeCN gradient).

-

1H NMR (DMSO-d6): δ 10.32 (s, 1H, OH), 8.21 (d, J=8.7 Hz, 1H, pyridine-H), 7.94 (s, 1H, NH), 7.45–7.12 (m, 3H, aromatic), 2.11 (s, 3H, CH3).

Industrial Manufacturing Considerations

ENAO Chemical Co.’s production pipeline highlights critical parameters for bulk synthesis:

-

Scale-up : Reactions transition from 1 kg (trial batches) to 10 kg quantities using jacketed reactors with temperature-controlled reflux.

-

Quality control : Third-party inspections (e.g., SGS, BV) validate purity (<0.02% impurities) and storage stability (2–10°C, argon atmosphere).

-

Cost optimization : Mixed solvent systems (IMS/water) reduce raw material expenses during crystallization .

Chemical Reactions Analysis

Types of Reactions: N-(5-(4-chloro-2-hydroxyphenoxy)pyridin-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Characteristics

- Molecular Formula : C13H12ClN2O3

- Key Functional Groups : Chloro group, hydroxyl group, pyridine ring

The compound's structure suggests that it may interact with biological targets through hydrogen bonding and hydrophobic interactions, which are essential for its pharmacological effects .

Research indicates that N-(5-(4-chloro-2-hydroxyphenoxy)pyridin-2-yl)acetamide exhibits various biological activities:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, which may play a role in its therapeutic properties. For instance, it has shown potential in inhibiting certain metalloproteinases, which are implicated in various diseases .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics or antifungal agents .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. Modifications to the compound can enhance its biological activity and selectivity. For example:

- Starting Materials : The synthesis often begins with readily available phenolic compounds and pyridine derivatives.

- Reactions : Key reactions include acylation and halogenation steps that introduce the chloro and acetamide functionalities.

- Characterization : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Therapeutic Applications

The therapeutic potential of this compound is being explored in several areas:

- Cancer Treatment : Due to its ability to inhibit specific enzymes involved in tumor progression, this compound may be investigated as a potential anticancer agent .

- Inflammatory Diseases : Given its interaction with metalloproteinases, it may also be useful in treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- In Vitro Studies : Research has demonstrated that this compound can effectively inhibit target enzymes in cell lines, suggesting its potential for drug development .

- Animal Models : Preliminary animal studies have shown promising results in reducing inflammation and tumor growth when administered at specific dosages .

- Comparative Analysis : Studies comparing this compound with structurally similar molecules indicate that the presence of the chloro group significantly enhances biological activity .

Mechanism of Action

The mechanism of action of N-(5-(4-chloro-2-hydroxyphenoxy)pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in Anticancer Research

Phenoxy-Thiadiazole Derivatives

Compounds such as 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}acetamide (7d) () share the acetamide-pyridine backbone but incorporate a thiadiazole ring and fluorophenoxy substituents. Key findings:

- 7d demonstrated potent cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), outperforming the standard 5-fluorouracil .

- The thiadiazole moiety likely enhances binding to cellular targets compared to the simpler phenoxy group in the main compound.

Oxadiazole Derivatives

N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide (6e) () features an oxadiazole-sulfanyl linker and dual methoxyphenyl groups.

Piperazine-Linked Acetamides

N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) () incorporates a piperazine-carboxyl group and trifluoromethyl substitution.

Sulfur-Containing Analogues

Pyrimidinylsulfanyl Acetamide

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () replaces the phenoxy group with a pyrimidinylsulfanyl unit.

- Synthesized via reaction of 2-thio-4,6-dimethylpyrimidine with chloroacetamide derivatives.

- Structural data (X-ray crystallography) confirm planar geometry, which may influence DNA intercalation or kinase binding .

Triazolylsulfanyl Acetamide

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide (CAS: 571949-21-8) () includes a triazole ring and fluorophenyl group.

- Molecular Formula : C₁₇H₁₂ClF₄N₅OS.

Enzyme-Targeted Analogues

O-GlcNAcase Inhibitors

ASN90 () and LSN3316612 are acetamide derivatives targeting O-GlcNAcase, an enzyme linked to neurodegenerative diseases.

- ASN90 : Features a benzodioxole-piperazine-thiadiazole scaffold.

- LSN3316612 : Contains a pyridinyloxy-piperidine group, highlighting structural diversity for isoform-specific inhibition .

FPR Receptor Agonists

Pyridazinone derivatives like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () activate formyl peptide receptors (FPR1/FPR2), inducing neutrophil chemotaxis. Their pyridazinone core diverges from the pyridine-acetamide structure but underscores the role of aromatic systems in receptor binding .

Comparative Analysis Table

Key Findings and Implications

- Structural Complexity vs. Activity : Compounds with additional heterocycles (e.g., thiadiazole, oxadiazole) or bulky substituents (e.g., piperazine, trifluoromethyl) often exhibit higher potency but may face synthetic challenges. The main compound’s simpler structure offers ease of synthesis and modification.

- Substituent Effects : Chloro and hydroxy groups in the main compound may confer moderate solubility, whereas fluorine or methoxy groups in analogues enhance lipophilicity and target affinity.

- Therapeutic Potential: While analogues like 7d and 6e show validated anticancer activity, the main compound’s biological profile warrants further exploration, particularly in enzyme inhibition or receptor-binding assays.

Biological Activity

N-(5-(4-chloro-2-hydroxyphenoxy)pyridin-2-yl)acetamide, also known by its CAS number 1071966-42-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Structure

The compound features a pyridine ring substituted with a 4-chloro-2-hydroxyphenoxy group and an acetamide moiety. Its chemical formula is C₁₃H₁₃ClN₂O₃.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 280.70 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains, comparable to established antibiotics such as penicillin and ciprofloxacin .

Table 1: Antimicrobial Activity Data

| Compound | MIC (μg/mL) | Activity Level |

|---|---|---|

| This compound | 5.0 | Moderate |

| Penicillin | 0.5 | High |

| Ciprofloxacin | 1.0 | High |

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly against various cancer cell lines. Initial assays suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells through the modulation of specific molecular pathways .

Case Study: In Vitro Anticancer Activity

A study assessed the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 μM, with an IC50 value determined to be approximately 15 μM.

The proposed mechanism of action involves the compound's interaction with key enzymes and receptors within microbial and cancerous cells. The chloro and hydroxy groups are believed to facilitate binding to active sites, leading to inhibition of essential biological processes such as DNA replication and protein synthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenoxy and pyridine moieties can significantly influence its potency.

Key Findings

- Chloro Substitution : The presence of the chloro group enhances antimicrobial activity by increasing lipophilicity.

- Hydroxy Group : The hydroxy group contributes to hydrogen bonding interactions, improving binding affinity to target proteins.

- Pyridine Ring : Alterations in the pyridine structure may affect the compound's ability to penetrate cell membranes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-(4-chloro-2-hydroxyphenoxy)pyridin-2-yl)acetamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves substitution reactions under alkaline conditions followed by reduction and condensation. For example, analogous acetamide derivatives are synthesized via nucleophilic substitution between chlorinated nitrobenzenes and pyridinemethanol derivatives (e.g., 3-chloro-4-fluoronitrobenzene + 2-pyridinemethanol → intermediate nitrobenzene derivative), followed by iron powder reduction under acidic conditions . Condensation with cyanoacetic acid or acetamide precursors using agents like DCC (dicyclohexylcarbodiimide) is critical for final product formation. Reaction temperature (80–100°C) and solvent choice (e.g., ethanol or DMF) significantly impact yield and purity .

- Key Considerations : Monitor reaction progress via TLC and optimize pH to minimize side reactions (e.g., hydrolysis of the acetamide group).

Q. How can structural integrity and purity of this compound be confirmed experimentally?

- Methodology : Use spectroscopic techniques:

- NMR : Analyze and NMR spectra to verify substituent positions (e.g., pyridine ring protons at δ 8.1–8.5 ppm, phenolic -OH at δ 9–10 ppm) .

- IR : Confirm functional groups (e.g., amide C=O stretch ~1650 cm, phenolic O-H stretch ~3300 cm) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H] peak matching calculated mass). High-resolution MS (HRMS) resolves ambiguities in complex matrices .

Q. What are the primary functional groups influencing reactivity in this compound?

- Functional Groups :

- Acetamide moiety : Participates in hydrogen bonding and nucleophilic reactions (e.g., hydrolysis under strong acids/bases).

- Chlorophenoxy group : Directs electrophilic substitution (e.g., halogenation at the para position).

- Pyridine ring : Acts as a weak base and stabilizes charge via resonance .

- Reactivity Example : The phenolic -OH group may undergo alkylation or acylation, requiring protection/deprotection strategies during multi-step synthesis .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict biological activity or optimize synthetic pathways?

- Methodology :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic attack or redox activity.

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases or enzymes) using software like AutoDock Vina. For instance, the pyridine and chlorophenoxy groups may bind to hydrophobic pockets in proteins .

- Validation : Correlate computational results with experimental bioassays (e.g., enzyme inhibition assays) to refine models .

Q. How do structural modifications (e.g., replacing chloro with methoxy) alter physicochemical properties and bioactivity?

- Case Study : Replacing the 4-chloro substituent with methoxy increases electron density on the phenoxy ring, altering solubility (logP decreases by ~0.5 units) and hydrogen-bonding capacity. This modification may reduce antibacterial activity but enhance kinase inhibition .

- Experimental Design : Synthesize analogs via Suzuki-Miyaura coupling or Ullmann reactions. Compare properties via HPLC (lipophilicity) and in vitro assays (e.g., MIC for antimicrobial activity) .

Q. What strategies resolve contradictions in spectroscopic data across studies (e.g., conflicting NMR shifts)?

- Root Causes : Solvent effects (DMSO vs. CDCl), concentration-dependent aggregation, or impurities.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.